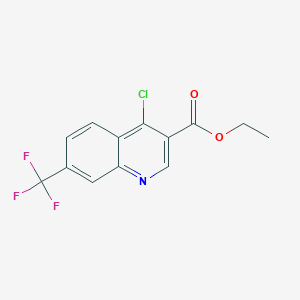

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Description

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of quinoline chemistry, which began with the pioneering work of Zdenko Hans Skraup in the late 19th century. The systematic exploration of quinoline derivatives intensified throughout the 20th century, driven by their remarkable pharmacological properties and synthetic versatility. The incorporation of fluorine-containing substituents into quinoline scaffolds emerged as a significant advancement in the field, as researchers recognized the unique properties imparted by fluoroalkyl groups.

The specific compound this compound represents a convergence of several synthetic strategies developed over decades. The Pfitzinger condensation reaction, a classical method for quinoline synthesis, has been extensively utilized in generating quinoline-4-carboxylic acid derivatives. The strategic positioning of the trifluoromethyl group at the 7-position and the chloro substituent at the 4-position reflects sophisticated understanding of structure-activity relationships in quinoline chemistry.

Historical synthetic approaches to this compound have evolved from traditional multi-step procedures to more efficient methodologies. Early synthetic routes often involved harsh reaction conditions and multiple purification steps. Contemporary synthetic strategies have focused on developing milder reaction conditions while maintaining high yields and selectivity.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position in heterocyclic chemistry due to its unique combination of functional groups and the inherent properties of the quinoline scaffold. Quinoline derivatives constitute one of the most important classes of nitrogen-containing heterocycles, with applications spanning pharmaceutical science, materials chemistry, and organic synthesis.

The significance of this compound in heterocyclic chemistry stems from several key factors. The quinoline core framework provides a robust aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, properties that are highly valued in drug development. The chloro substituent at the 4-position enables further functionalization through nucleophilic substitution reactions, making this compound a versatile synthetic intermediate.

Research has demonstrated that quinoline derivatives bearing fluoroalkyl groups exhibit enhanced physicochemical properties compared to their non-fluorinated counterparts. The trifluoromethyl group influences the electronic distribution within the quinoline ring system, affecting both reactivity patterns and biological activity. This compound serves as an excellent example of how strategic fluorine incorporation can modulate the properties of heterocyclic compounds.

Classification within Quinoline Derivatives

This compound belongs to the broader classification of quinoline-3-carboxylic acid derivatives, specifically the ethyl ester subclass. Within the quinoline family, this compound can be categorized as a polysubstituted quinoline derivative, featuring multiple functional groups that contribute to its unique chemical profile.

The compound falls under several overlapping classifications within quinoline chemistry. It is classified as a fluoroquinoline derivative due to the presence of the trifluoromethyl group. Additionally, it belongs to the category of halogenated quinolines because of the chloro substituent. The ethyl ester functionality places it within the group of quinoline carboxylate esters, which are important synthetic intermediates and potential bioactive compounds.

From a structural perspective, this compound represents a 2,4-disubstituted quinoline derivative, although the primary substituents of interest are located at positions 4 and 7. The carboxylate ester group at position 3 provides additional functionality that can be manipulated through hydrolysis or transesterification reactions. This structural classification is important for understanding the compound's reactivity patterns and potential applications.

Overview of Structural Significance

The structural features of this compound contribute significantly to its chemical and physical properties. The molecular formula of Carbon13 Hydrogen9 Chlorine Fluorine3 Nitrogen Oxygen2 reflects the complex arrangement of atoms that creates this multifunctional heterocycle.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 303.66 g/mol | |

| Melting Point | 68-73°C | |

| Molecular Formula | C₁₃H₉ClF₃NO₂ | |

| InChI Key | SKBIFKCXMGRLLK-UHFFFAOYSA-N | |

| Chemical Abstracts Service Number | 21168-42-3 |

The quinoline core provides the fundamental aromatic framework, consisting of a benzene ring fused to a pyridine ring. This bicyclic system exhibits aromatic character and possesses a basic nitrogen atom that can participate in coordination chemistry and protonation reactions. The planar nature of the quinoline ring system facilitates π-π stacking interactions and provides opportunities for metal coordination.

The trifluoromethyl group at the 7-position represents one of the most significant structural features of this compound. This strongly electron-withdrawing group profoundly influences the electronic properties of the quinoline ring system. The trifluoromethyl group enhances the compound's lipophilicity while simultaneously increasing its resistance to metabolic degradation. The carbon-fluorine bonds in this group are among the strongest single bonds in organic chemistry, contributing to the compound's chemical stability.

The chloro substituent at the 4-position provides a reactive site for nucleophilic substitution reactions. This halogen atom is activated toward nucleophilic attack due to its position adjacent to the electron-deficient quinoline nitrogen atom. The presence of the chloro group enables the synthesis of diverse derivatives through substitution reactions with various nucleophiles.

Table 2: Electronic Properties and Substituent Effects

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Trifluoromethyl | 7 | Strong electron-withdrawing | Increases electrophilicity |

| Chloro | 4 | Moderate electron-withdrawing | Activates toward nucleophilic substitution |

| Ethyl ester | 3 | Electron-withdrawing | Provides hydrolyzable functionality |

The ethyl ester group at position 3 introduces additional functionality and serves multiple purposes. This group can be hydrolyzed under appropriate conditions to yield the corresponding carboxylic acid, providing access to alternative derivatives. The ester functionality also contributes to the compound's solubility profile and can participate in coordination with metal centers.

The combined effect of these substituents creates a compound with unique reactivity patterns and potential applications. The electron-withdrawing nature of the trifluoromethyl and chloro groups increases the electrophilicity of the quinoline ring system, while the ester group provides opportunities for further chemical modification. This structural arrangement makes this compound a valuable building block in synthetic chemistry and a potential candidate for biological evaluation.

Propriétés

IUPAC Name |

ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-5-7(13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBIFKCXMGRLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561191 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-42-3 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21168-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Chlorination of 4-Hydroxyquinoline Derivative

A common and well-documented method involves chlorination of the corresponding 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate intermediate using phosphorus oxychloride (POCl3):

- Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate by cyclization and esterification.

- Step 2: Treatment of this hydroxyquinoline with POCl3 at 70°C for 3 hours leads to substitution of the hydroxy group by chlorine, yielding Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate with high yield (~93%).

Reaction conditions and characterization data:

| Parameter | Details |

|---|---|

| Reagent | POCl3 |

| Temperature | 70°C |

| Reaction time | 3 hours |

| Yield | 93% |

| Product state | White solid |

| Melting point | 71-73 °C |

| Characterization | 1H NMR, 13C NMR, HRMS |

The 1H NMR spectrum shows characteristic signals for quinoline protons and ethyl ester moiety, confirming the structure.

Chlorination via Vilsmeier-Haack Reagent

Another approach uses the in situ generation of the Vilsmeier reagent from oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to chlorinate 4-hydroxyquinoline derivatives:

- The 4-hydroxy-7-substituted quinoline-3-carboxylates are treated with oxalyl chloride and DMF.

- This method yields 4-chloroquinolines in high yields (80-90%).

- The reaction typically forms hydrochloride salts, which are neutralized with aqueous potassium carbonate to isolate the free base.

Synthesis from Hydrazide Intermediates

A multi-step synthetic route involves:

- Preparation of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester.

- Conversion to the corresponding hydrazide by reaction with hydrazine hydrate in ethanol under reflux.

- Subsequent functionalization and chlorination steps to obtain the 4-chloro derivative.

This method is useful for synthesizing related quinoline derivatives and allows further modifications at the 3-position.

Analyse Des Réactions Chimiques

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

Condensation Reactions: The ester group can participate in condensation reactions with various nucleophiles.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of various chemical products and materials

Mécanisme D'action

The mechanism of action of Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated using fragment-based methods due to lack of experimental data.

Activité Biologique

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chloro and trifluoromethyl groups, which significantly influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline core with specific halogen substitutions that enhance its lipophilicity and biological activity. The trifluoromethyl group is particularly notable for its strong electron-withdrawing properties, which can stabilize intermediates in various chemical reactions and enhance interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H8ClF3N2O2 |

| Molecular Weight | 302.65 g/mol |

| Key Functional Groups | Chloro, Trifluoromethyl, Carboxylate |

This compound primarily acts through its interaction with cell-penetrating peptides (CPPs). The compound enhances the efficacy of these peptides by promoting osmotic swelling of endosomes, which facilitates cellular uptake. This mechanism is critical for drug delivery applications, as it allows therapeutic agents to enter cells more effectively.

Key Mechanisms:

- Osmotic Swelling : The compound induces osmotic swelling in endosomes, enhancing cell membrane permeability and facilitating the entry of CPPs into cells.

- Protonation States : The trifluoromethyl group interacts with protons during cell penetration, affecting the pH and stability of cell membranes.

- Biochemical Interactions : It binds with various enzymes and proteins, influencing cellular signaling pathways and metabolic processes.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Quinoline derivatives are well-known for their ability to combat various pathogens, and this compound is no exception. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound. Here are notable findings:

-

Cell Penetration Enhancement :

- A study demonstrated that attaching this compound to CPPs significantly increased their ability to penetrate cellular membranes, thus improving drug delivery efficiency.

- Antimicrobial Efficacy :

-

Toxicity Studies :

- Dosage-dependent effects were observed in animal models; lower doses enhanced cellular activities without significant toxicity, while higher doses led to adverse effects such as respiratory irritation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives?

- The compound and its derivatives are synthesized via regioselective alkylation or acylation reactions. For example, heating the parent compound with chloroacetyl chloride yields O-acylation products, while N-acylation requires NaOH to stabilize intermediates . Key intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are modified through N-propargylation and click chemistry with azides under Sharpless conditions to introduce triazole substituents . Reaction conditions (e.g., solvent, temperature, catalysts) critically influence product distribution and purity.

Q. What spectroscopic and analytical techniques are essential for characterizing quinoline derivatives?

- Structural elucidation relies on:

- MS and NMR : To confirm molecular weight, substituent positions, and regioselectivity (e.g., distinguishing between O- and N-acylation products) .

- X-ray crystallography : Resolves spatial arrangements of functional groups and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted quinoline derivatives?

- Regioselectivity in alkylation or acylation reactions is modulated by:

- Reaction conditions : Polar solvents (e.g., DMF) favor N-alkylation, while aprotic solvents may shift selectivity .

- Catalysts : Base catalysts (e.g., K₂CO₃) stabilize intermediates during SN2 reactions .

- Temperature : Higher temperatures promote thermodynamically favored products. For example, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate reacts with chloroacetyl chloride at elevated temperatures to yield a mixture of O-acylation and cyclized products . Post-reaction analysis via HPLC and NMR quantifies regiochemical outcomes .

Q. What methodologies resolve intermolecular interactions and crystal packing in quinoline-based compounds?

- Single-crystal X-ray diffraction (using SHELX software ) identifies hydrogen bonds (C–H⋯O, C–H⋯Cl) and π-π interactions critical for stability. For example, the title compound forms a 3D network via C–H⋯N/F/O interactions, with dihedral angles between quinoline, triazole, and aryl rings influencing packing . Refinement protocols (riding hydrogen models, displacement parameters) ensure accuracy in resolving disordered groups (e.g., trifluoromethyl ).

Q. How do structural modifications at the 4-hydroxy and 7-trifluoromethyl positions influence cytotoxic activity?

- Modifications alter electronic and steric profiles:

- Esterification : Ethyl esters enhance lipophilicity, improving membrane permeability. For instance, the parent compound shows moderate cytotoxicity (IC₅₀ ~20–50 µM) against MCF-7 and HePG2 cells .

- Heterocyclic fusion : Cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides yields pyrido[2,3-f]quinoxalines with enhanced antitumor activity .

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) stabilize the quinoline core, while bulky substituents at the 1-position (e.g., cyclopropyl) reduce metabolic degradation .

Q. How can contradictory data in pharmacological studies of quinoline derivatives be reconciled?

- Standardized assays : Use consistent cell lines (e.g., HCT-116 for colorectal carcinoma) and protocols (e.g., MTT for cytotoxicity ).

- Comparative analysis : Cross-reference structural data (e.g., crystallography ) with activity trends to identify substituent-activity relationships.

- Replication : Validate results across multiple batches to rule out synthesis-derived impurities .

Methodological Considerations

Q. What strategies improve the antimicrobial efficacy of fluoroquinolone derivatives?

- Triazole incorporation : Click chemistry-derived triazole substituents enhance binding to bacterial DNA gyrase. For example, N-triazolo methyl derivatives show moderate activity against S. aureus (MIC ~8 µg/mL) .

- Fluorine substitution : 6-Fluoro and 8-CF₃ groups increase hydrophobicity and target affinity .

- Structure-based optimization : Molecular docking using crystal structures (e.g., PDB entries) identifies key interactions with bacterial enzymes .

Q. What computational tools support the design of quinoline-based therapeutics?

- Density Functional Theory (DFT) : Predicts electronic properties and reaction pathways for substituent introduction.

- Molecular dynamics simulations : Assess stability of intermolecular interactions (e.g., hydrogen bonds in crystal lattices ).

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.